3,4-Dichloro-1,6-dimethylpyridin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7Cl2NO |
|---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
3,4-dichloro-1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C7H7Cl2NO/c1-4-3-5(8)6(9)7(11)10(4)2/h3H,1-2H3 |
InChI Key |
DOTNNOHEINNRMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)Cl)Cl |
Origin of Product |
United States |
Spectroscopic Characterization Techniques for 3,4 Dichloro 1,6 Dimethylpyridin 2 1h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 3,4-Dichloro-1,6-dimethylpyridin-2(1H)-one, offering insights into the connectivity and chemical environment of its constituent atoms.
Proton NMR (¹H NMR) Analysis
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-CH₃ | 3.5 - 3.8 | s |
| C-CH₃ | 2.3 - 2.6 | s |
| C5-H | 7.0 - 7.5 | s |
(Predicted values are based on typical chemical shifts for similar structural motifs and may vary based on solvent and experimental conditions.)
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. The spectrum would display signals for each unique carbon atom in the molecule, including the two methyl carbons, the four carbons of the pyridinone ring, and the carbonyl carbon. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, with the carbonyl carbon appearing significantly downfield. The positions of the dichlorinated carbons can be definitively assigned based on their characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| N-CH₃ | 30 - 40 |
| C-CH₃ | 15 - 25 |
| C3 | 125 - 135 |
| C4 | 130 - 140 |
| C5 | 115 - 125 |
| C6 | 145 - 155 |
| C=O | 160 - 170 |
(Predicted values are based on typical chemical shifts for similar structural motifs and may vary based on solvent and experimental conditions.)
Mass Spectrometry (MS) for Molecular Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In the positive ion mode, the molecule would be expected to be observed as the protonated molecular ion [M+H]⁺. The high-resolution mass spectrum would provide the exact mass of this ion, allowing for the determination of the molecular formula (C₇H₇Cl₂NO). The characteristic isotopic pattern resulting from the presence of two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes) would be a key feature in the mass spectrum, providing definitive evidence for the presence and number of chlorine atoms in the molecule.
Table 3: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z | Isotopic Pattern |
|---|---|---|
| [M+H]⁺ | 192.0032 (for ³⁵Cl₂) | A characteristic pattern for two chlorine atoms will be observed, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks. |
(The predicted m/z value is for the monoisotopic mass of the protonated molecule.)
Vibrational Spectroscopy
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. compoundchem.comlibretexts.org The covalent bonds in a molecule vibrate at specific frequencies, and when these frequencies match the frequency of the infrared radiation, the molecule absorbs the energy, resulting in a vibrational transition. msu.edu An IR spectrum plots the intensity of absorption versus the wavenumber of the radiation.
For this compound, characteristic IR absorption bands would be expected for its various functional groups. The carbonyl group (C=O) of the pyridinone ring would typically exhibit a strong absorption band in the region of 1650-1700 cm⁻¹. The presence of C-Cl bonds would likely give rise to absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-N and C=C stretching vibrations of the pyridinone ring would also produce characteristic peaks. The methyl groups attached to the nitrogen and the ring would show C-H stretching vibrations around 2850-3000 cm⁻¹.
A hypothetical data table for the expected IR absorption bands is presented below. It is important to note that these are generalized ranges and the exact positions would need to be determined experimentally.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (methyl) | 2850-3000 | Medium-Strong |
| C=O (amide) | 1650-1700 | Strong |
| C=C (ring) | 1500-1600 | Medium-Variable |
| C-N (ring) | 1200-1350 | Medium |
| C-Cl | 600-800 | Medium-Strong |
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. uark.edu It measures the inelastic scattering of monochromatic light, usually from a laser. researchgate.net While IR spectroscopy is based on the change in dipole moment during a vibration, Raman spectroscopy relies on the change in polarizability. This often means that non-polar bonds and symmetric vibrations, which are weak in the IR spectrum, can be strong in the Raman spectrum.
For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the pyridinone ring and the C-Cl bonds. The ring breathing modes of the substituted pyridine (B92270) ring would be expected to produce strong and sharp signals. The symmetric stretching vibrations of the C-Cl bonds would also be readily detectable.
A hypothetical Raman shift data table for key vibrations is provided below. These values are illustrative and would require experimental verification.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Ring Breathing | 980-1050 | Strong |
| C=O Stretch | 1640-1690 | Medium |
| C-Cl Symmetric Stretch | 600-750 | Strong |
| CH₃ Rock | 1100-1200 | Medium |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. up.ac.zamdpi.com By diffracting a beam of X-rays off a single crystal of the compound, a unique diffraction pattern is produced. Mathematical analysis of this pattern allows for the determination of the crystal lattice parameters (unit cell dimensions) and the exact position of each atom within the unit cell.
If a suitable single crystal of this compound were obtained, X-ray crystallography could provide definitive information about its solid-state structure. This would include bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-π stacking. The planarity of the pyridinone ring and the orientation of the methyl and chloro substituents would be precisely determined.
A table of hypothetical crystallographic parameters is shown below to illustrate the type of data obtained from such an analysis.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.0 |
| c (Å) | 9.8 |
| β (°) | 105 |
| Volume (ų) | 850 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.5 |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a technique that measures the emission of light from a substance that has absorbed light. The process involves the excitation of a molecule to a higher electronic state, followed by relaxation and emission of a photon of lower energy (longer wavelength). The resulting fluorescence spectrum is a plot of emission intensity versus wavelength.
The fluorescence properties of pyridinone derivatives can be influenced by factors such as the solvent, pH, and the nature and position of substituents. rsc.org For this compound, fluorescence spectroscopy could provide insights into its electronic structure and excited-state properties. The presence of the chlorine atoms, being heavy atoms, might influence the fluorescence quantum yield through the heavy-atom effect, which can promote intersystem crossing to the triplet state and potentially lead to phosphorescence. The positions of the excitation and emission maxima would be characteristic of the molecule's electronic transitions.
A hypothetical data table for fluorescence properties is presented below.
| Parameter | Hypothetical Value |
| Excitation Maximum (λ_ex) | 320 nm |
| Emission Maximum (λ_em) | 400 nm |
| Stokes Shift | 80 nm |
| Quantum Yield (Φ_F) | 0.1 |
| Fluorescence Lifetime (τ_F) | 2 ns |
Theoretical and Computational Studies of 3,4 Dichloro 1,6 Dimethylpyridin 2 1h One
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool for investigating the properties of molecules at the electronic level. These computational methods, particularly those based on density functional theory, allow for the prediction of molecular structure, reactivity, and various spectroscopic properties before a compound is ever synthesized in a lab. For complex heterocyclic systems like 3,4-Dichloro-1,6-dimethylpyridin-2(1H)-one, these studies provide a foundational understanding of the molecule's behavior.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.govscispace.com It is particularly effective for predicting the ground-state molecular structure through a process called geometry optimization. mdpi.com This process calculates the forces on each atom and adjusts their positions until a minimum energy configuration is found, representing the most stable structure of the molecule. nih.gov DFT has been successfully applied to a wide range of heterocyclic compounds, including various pyridine (B92270) and dihydropyridine (B1217469) derivatives, to elucidate their structural and electronic properties. nih.govelectrochemsci.org
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its balance of computational efficiency and accuracy in describing organic molecules. mdpi.comresearchgate.net Basis sets, such as the 6-31G(d,p) or the more extensive 6-311G(d,p), define the set of mathematical functions used to build the molecular orbitals. researchgate.netnih.gov The selection of a functional and basis set is a critical step in ensuring the reliability of the calculated properties for compounds like this compound.
Table 1: Predicted Optimized Geometrical Parameters for this compound. (Note: The values below are hypothetical examples based on typical bond lengths and angles in similar heterocyclic structures, as specific computational results for this compound are not available in the cited literature.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C2=O | 1.22 Å |
| N1-C2 | 1.38 Å | |
| N1-C6 | 1.37 Å | |
| C3-C4 | 1.35 Å | |
| C4-C5 | 1.44 Å | |
| C5-C6 | 1.36 Å | |
| C3-Cl | 1.73 Å | |
| C4-Cl | 1.72 Å | |
| N1-CH3 | 1.47 Å | |
| C6-CH3 | 1.51 Å | |
| Bond Angles | C6-N1-C2 | 122.5° |
| N1-C2-C3 | 117.0° | |
| C2-C3-C4 | 121.0° | |
| C3-C4-C5 | 120.5° | |
| Dihedral Angle | C2-N1-C6-C5 | ~5.0° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. youtube.comwikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's stability and reactivity. wuxibiology.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net
For related pyridine derivatives, DFT calculations have been used to determine these energy values. electrochemsci.org The HOMO-LUMO gap is instrumental in predicting the electronic absorption properties of the molecule. ossila.com
Table 2: Illustrative Frontier Molecular Orbital Parameters. (Note: Values are representative examples from studies on related heterocyclic compounds and are for illustrative purposes only.)
| Parameter | Description | Illustrative Energy (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.7 eV |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govresearchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. chemrxiv.orgrsc.org
For this compound, an MEP analysis would likely show a significant negative potential around the carbonyl oxygen atom due to the presence of lone pairs, making it a primary site for electrophilic interaction. The chlorine atoms would also contribute to the electronegative character of the molecule. Positive potentials would be expected around the hydrogen atoms of the methyl groups.
Charge Distribution Analysis
To quantify the distribution of charge, methods such as Mulliken population analysis are employed. researchgate.net This analysis assigns a partial charge to each atom in the molecule, providing a numerical basis for understanding the electronic effects of different functional groups. nih.gov In this compound, the carbonyl oxygen and the two chlorine atoms are expected to carry significant negative partial charges, while the carbonyl carbon and the carbons attached to the chlorine atoms would exhibit positive partial charges. This charge distribution is fundamental to the molecule's dipole moment and its intermolecular interactions.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
The theoretical prediction of spectroscopic parameters is a cornerstone of modern computational chemistry, enabling the elucidation and confirmation of molecular structures. For this compound, while specific experimental spectra are not widely published in available literature, its spectroscopic characteristics can be reliably predicted using established computational methodologies. These methods provide valuable insights into the molecule's electronic and vibrational properties.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. nmrdb.org The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Predicting these shifts for this compound can be achieved through quantum chemical calculations, such as those based on Density Functional Theory (DFT). Furthermore, the development of machine learning models, like the Intelligent Machine PREdiction of Shift and Scalar information Of Nuclei (IMPRESSION) system, offers a pathway to predict NMR parameters with an accuracy comparable to DFT but at a fraction of the computational cost. nih.gov Such programs use extensive databases of computed values to train neural networks, which can then predict chemical shifts for novel 3D structures. nmrdb.org For this compound, these predictions would help assign signals in an experimental spectrum and confirm the substitution pattern on the pyridinone ring.
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of these vibrations. By performing a frequency calculation, typically after a geometry optimization using quantum chemistry programs, a complete set of normal modes for this compound can be obtained. Each calculated frequency corresponds to a specific molecular motion, such as C=O stretching, C-Cl stretching, N-C stretching, or various bending modes of the pyridinone ring. These predicted vibrational spectra are crucial for interpreting experimental IR and Raman data and can aid in the structural determination of the compound.
A summary of the predictable spectroscopic data for the target compound is outlined below.
| Spectroscopic Parameter | Computational Method | Predicted Information |
| ¹H NMR Chemical Shifts | DFT, Machine Learning | Chemical shift (ppm) for each hydrogen atom. |
| ¹³C NMR Chemical Shifts | DFT, Machine learning | Chemical shift (ppm) for each carbon atom. |
| Vibrational Frequencies | DFT | Frequencies (cm⁻¹) and intensities of IR and Raman active modes. |
| Coupling Constants | DFT, Machine Learning | J-coupling values (Hz) between adjacent nuclei. |
Molecular Dynamics Simulations and Conformational Landscape Analysis
Understanding the three-dimensional structure and dynamic behavior of a molecule is critical for predicting its interactions and properties. Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore the spatial arrangements a molecule can adopt. libretexts.org
Molecular Dynamics (MD) Simulations: MD simulations compute the motion of atoms in a molecule over time by solving Newton's equations of motion. For a molecule like this compound, an MD simulation can reveal how the molecule behaves in a solution or how it might interact with a biological target. These simulations can be performed using specialized software packages, some of which are open-source and Python-based, like PyUNIxMD, which facilitate the study of molecular motion. nih.gov The simulation tracks the trajectory of each atom, providing a detailed view of the molecule's flexibility, internal motions (like the rotation of methyl groups), and interactions with its environment.
Conformational Landscape Analysis: Any molecule with rotatable single bonds can exist in multiple spatial arrangements called conformations. libretexts.org Conformational analysis is the study of these different arrangements and their corresponding energy levels. libretexts.orgsapub.org The goal is to identify the most stable, low-energy conformations, as these are the ones the molecule is most likely to adopt. sapub.org For this compound, key factors influencing its conformation include potential steric hindrance between the chloro and methyl substituents on the pyridinone ring. The analysis involves systematically rotating the bonds and calculating the potential energy of each resulting structure to map out the entire conformational energy landscape. This landscape reveals the energy barriers between different conformations and the probability of finding the molecule in a particular state. Such studies have been used to determine the predominant conformers for various substituted organic compounds, showing how the introduction of different functional groups can significantly alter molecular shape. mdpi.com
| Computational Technique | Objective | Key Insights for this compound |
| Molecular Dynamics (MD) | To simulate the time-dependent motion of atoms. | Flexibility of the pyridinone ring; solvent interactions; dynamic behavior near a binding site. |
| Conformational Analysis | To identify stable 3D arrangements and their relative energies. | Identification of low-energy conformers; understanding steric and electronic effects of substituents. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridinone Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com These models are pivotal in drug discovery for predicting the activity of new molecules, thereby prioritizing synthetic efforts and optimizing lead compounds. mdpi.com While specific QSAR models for this compound are not documented, extensive QSAR studies have been performed on the broader class of pyridinone derivatives, particularly for their activity as antiviral agents.
The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are determined by its molecular structure. nih.gov These properties are quantified using molecular descriptors. A QSAR model is an equation that relates these descriptors to activity.
Biological Activity = f (Molecular Descriptors) nih.gov
Studies on pyridinone derivatives as inhibitors of HIV-1 non-nucleoside reverse transcriptase (NNRTIs) have shown that descriptors related to hydrophobicity, molecular size, and electronic properties are crucial for predicting inhibitory activity. nmrdb.org For instance, high hydrophobicity and favorable binding indices have been positively correlated with increased efficacy. nmrdb.org
The table below summarizes common molecular descriptors used in QSAR studies of pyridinone derivatives and their general influence on biological activity.
| Descriptor Class | Example Descriptor | Typical Influence on Activity |
| Electronic | HOMO/LUMO energies, Dipole Moment | Influences electrostatic interactions and reaction propensity. |
| Hydrophobic | LogP (Partition Coefficient) | Often positively correlated with cell membrane permeability and binding. nmrdb.org |
| Steric/Topological | Molecular Weight, Molar Refractivity | Relates to the size and shape of the molecule, affecting fit within a binding site. nmrdb.org |
| Structural | Presence of H-bond donors/acceptors | Dictates specific hydrogen bonding interactions with biological targets. |
Molecular Docking Studies for Predictive Binding to Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. tubitak.gov.tr This method is instrumental in drug design for screening virtual libraries of compounds against a specific biological target, predicting binding affinities, and understanding the molecular basis of ligand-receptor interactions. nih.gov
For this compound, docking studies could be employed to predict its binding potential to various enzymes or receptors. The process involves placing the 3D structure of the ligand into the binding site of the protein and evaluating the fit using a scoring function, which estimates the binding free energy (affinity). A more negative score typically indicates a more favorable binding interaction. tubitak.gov.tr
Docking studies on related pyridine and pyridinone derivatives have successfully identified potential inhibitors for a range of biological targets. d-nb.infomdpi.com For example, substituted pyridine derivatives have been docked against kinesin Eg5, an anticancer target, revealing key hydrogen bond interactions with amino acid residues like GLU116 and GLY117 in the binding site. tubitak.gov.tr Similarly, thiazolo[3,2-a]pyridine derivatives have been evaluated as potential inhibitors of α-amylase for anti-diabetic applications, with docking scores helping to identify the most promising candidates. nih.gov
The following table presents hypothetical and example findings from molecular docking studies on pyridinone-like compounds against various biological targets.
| Biological Target | Ligand Class | Example Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical/Example) |
| Kinesin Eg5 (Anticancer) | Substituted Pyridines | -9.52 | GLU116, GLY117 tubitak.gov.tr |
| α-Amylase (Anti-diabetic) | Thiazolo-pyridine derivatives | -7.43 | ASP197, ASP300, GLN63 nih.gov |
| MALT1 Protease (Lymphoma) | Thiazoloquinazoline derivatives | High stability and efficient binding reported. nih.gov | Not specified |
| EGFR Tyrosine Kinase (Anticancer) | Thiazole derivatives with pyridine moiety | - | Hydrogen bonds and pi interactions observed. mdpi.com |
These studies demonstrate that the pyridinone scaffold can be effectively modeled to predict and rationalize interactions with diverse protein targets, a strategy directly applicable to this compound.
Reactivity and Reaction Mechanisms of 3,4 Dichloro 1,6 Dimethylpyridin 2 1h One
Electrophilic and Nucleophilic Substitution Reactions on the Pyridinone Ring System
The pyridinone ring in 3,4-Dichloro-1,6-dimethylpyridin-2(1H)-one is generally electron-deficient due to the presence of the carbonyl group and the two electronegative chlorine atoms. This electronic nature makes the ring susceptible to nucleophilic attack, while electrophilic substitution is generally less favorable and requires harsh conditions.
Nucleophilic Aromatic Substitution (SNA r):
Nucleophilic aromatic substitution is a prominent reaction pathway for this compound. The chlorine atoms at the C-4 and C-3 positions are potential leaving groups. The regioselectivity of the substitution is dictated by the electronic and steric environment of these positions. The C-4 position is generally more activated towards nucleophilic attack due to the para-relationship with the electron-withdrawing carbonyl group, which can stabilize the Meisenheimer intermediate formed during the reaction. nih.govmdpi.com
Common nucleophiles such as amines, alkoxides, and thiolates can displace one or both chlorine atoms. The reaction with amines, for instance, leads to the formation of aminopyridinones, which are of interest in medicinal chemistry. researchgate.net The reaction of 2,6-dichloronicotinonitrile with malononitrile (B47326) dimer has shown regioselective substitution of the chlorine atom at the 6-position, suggesting that steric factors can also play a significant role in determining the outcome of such reactions. researchgate.net In the case of this compound, the C-4 position is sterically less hindered than the C-3 position, further favoring nucleophilic attack at C-4.
Illustrative Data for Nucleophilic Substitution:
Table 1: Illustrative Nucleophilic Substitution Reactions of this compound| Nucleophile | Reagent/Conditions | Major Product | Illustrative Yield (%) |
| Amine | Aniline, Pd catalyst, t-BuOK, Toluene, 100 °C | 4-Anilino-3-chloro-1,6-dimethylpyridin-2(1H)-one | 75 |
| Alkoxide | Sodium methoxide, Methanol, reflux | 3-Chloro-4-methoxy-1,6-dimethylpyridin-2(1H)-one | 85 |
| Thiolate | Sodium thiophenoxide, DMF, 80 °C | 3-Chloro-1,6-dimethyl-4-(phenylthio)pyridin-2(1H)-one | 80 |
Electrophilic Aromatic Substitution:
Electrophilic aromatic substitution on the pyridinone ring is generally difficult due to its electron-deficient nature. However, under forcing conditions or with highly reactive electrophiles, substitution might occur. The directing effects of the substituents would guide the position of substitution. The N-methyl group and the C-6 methyl group are electron-donating and would direct incoming electrophiles to the ortho and para positions. Conversely, the carbonyl group and the chlorine atoms are deactivating. The interplay of these effects would likely lead to a mixture of products, with substitution at the C-5 position being a possibility.
Cycloaddition Reactions Involving the Pyridinone Moiety
The 2-pyridone ring system can act as a diene in Diels-Alder reactions, providing access to bicyclic nitrogen-containing scaffolds. clockss.orgacs.orgresearchgate.net The presence of electron-withdrawing groups on the pyridone ring can influence its reactivity as a diene. In the case of this compound, the two chlorine atoms act as electron-withdrawing groups, which might decrease its reactivity in normal electron-demand Diels-Alder reactions. However, they could enhance its reactivity in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.
The cycloaddition of 1-methyl-2(1H)-pyridones bearing an electron-withdrawing group with N-phenylmaleimide has been shown to proceed smoothly to afford endo-adducts. clockss.org This suggests that this compound could potentially undergo similar cycloaddition reactions.
Another type of cycloaddition is the [2+2] cycloaddition. The reaction of thiazoline (B8809763) fused 2-pyridones with propargyl bromide has been reported to undergo a tandem ring-opening/[2+2] cycloaddition to form cyclobutane (B1203170) fused thiazolino-2-pyridones. acs.org While this is an intramolecular example, it highlights the potential of the pyridone double bond to participate in cycloaddition reactions.
Illustrative Data for Cycloaddition Reactions:
Table 2: Illustrative [4+2] Cycloaddition Reaction of this compound| Dienophile | Reagent/Conditions | Product Type | Illustrative Yield (%) |
| N-Phenylmaleimide | Toluene, 150 °C, sealed tube | Endo-adduct | 60 |
| Ethyl acrylate | Xylene, 180 °C, high pressure | Bicyclic lactam | 45 |
Intermolecular Coupling Reactions (e.g., N-Arylation of Pyridones)
The chlorine atoms on the pyridinone ring serve as excellent handles for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
N-Arylation:
While the title compound already has an N-methyl group, the general class of halopyridones can undergo N-arylation reactions. Copper-catalyzed N-arylation of nitrogen-containing heterocycles, often referred to as the Ullmann condensation or Buchwald-Hartwig amination, is a well-established method. wikipedia.orgwikipedia.orgnih.govthermofisher.comorganic-chemistry.org These reactions typically employ a copper or palladium catalyst, a base, and an aryl halide or boronic acid. For pyridone substrates, the N-arylation would compete with C-arylation if a halogen is present on the ring.
C-C and C-Heteroatom Coupling:
The chlorine atoms at C-3 and C-4 can participate in various cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups. The regioselectivity of these couplings can often be controlled by the choice of catalyst and reaction conditions. For instance, palladium-catalyzed coupling reactions are highly effective for the functionalization of halopyridines.
Illustrative Data for Cross-Coupling Reactions:
Table 3: Illustrative Cross-Coupling Reactions of this compound| Coupling Partner | Catalyst/Conditions | Major Product | Illustrative Yield (%) |
| Phenylboronic acid (Suzuki) | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 100 °C | 3-Chloro-1,6-dimethyl-4-phenylpyridin-2(1H)-one | 80 |
| Tributyl(vinyl)tin (Stille) | Pd(PPh₃)₄, LiCl, Toluene, 110 °C | 3-Chloro-1,6-dimethyl-4-vinylpyridin-2(1H)-one | 70 |
| Phenylacetylene (Sonogashira) | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60 °C | 3-Chloro-1,6-dimethyl-4-(phenylethynyl)pyridin-2(1H)-one | 75 |
Rearrangement Reactions and Tautomerism Dynamics
Rearrangement Reactions:
Tautomerism:
The pyridin-2(1H)-one structure exists in tautomeric equilibrium with its corresponding 2-hydroxypyridine (B17775) form. For N-substituted pyridones like this compound, this type of tautomerism is blocked. However, other forms of tautomerism, such as those involving the exocyclic carbonyl group and the ring, could be envisaged, although the pyridone form is generally the most stable.
Influence of Halogen Substituents on Reaction Pathways
The two chlorine atoms on the pyridinone ring have a profound influence on the reactivity of this compound.
Activation towards Nucleophilic Substitution: The electron-withdrawing nature of the chlorine atoms activates the pyridinone ring towards nucleophilic attack, making nucleophilic aromatic substitution a major reaction pathway. nih.gov
Directing Effects: The position of the chlorine atoms influences the regioselectivity of both nucleophilic and electrophilic substitution reactions. In nucleophilic substitutions, the C-4 position is generally favored.
Handle for Cross-Coupling: The C-Cl bonds serve as versatile handles for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of substituted pyridinones.
Influence on Cycloaddition: The electron-withdrawing character of the chlorine atoms can modify the dienophilic/dienic character of the pyridinone ring, potentially altering its reactivity and selectivity in cycloaddition reactions. clockss.org
Potential for Reductive Dehalogenation: The chlorine atoms can be removed through reductive dehalogenation reactions, providing a route to the corresponding dechlorinated pyridinone.
Biological Activities and Mechanistic Research of Pyridinone Derivatives, Relevant to 3,4 Dichloro 1,6 Dimethylpyridin 2 1h One
Enzyme Inhibition Studies
Pyridinone derivatives have been widely investigated as inhibitors of various enzymes critical to cellular processes, with implications for cancer therapy and other diseases. The specific inhibitory profile is dictated by the substituent groups on the pyridinone core.
Kinase Inhibition (e.g., Protein Tyrosine Kinases, Met Kinase, Mitogen-Activated Protein Kinase, Focal Adhesion Kinase)
The pyridinone scaffold is a recognized pharmacophore in the design of kinase inhibitors. Kinases are key regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. nih.gov Derivatives of pyridinone have been developed to target a range of kinases, including:
Protein Tyrosine Kinases (PTKs): These enzymes are crucial in signal transduction pathways that control cell growth, proliferation, and differentiation. nih.gov
PIM-1 Kinase: Certain pyridone derivatives have been identified as inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. chemscene.comnih.govnih.gov
AMP-Activated Protein Kinase (AMPK): Novel 3,5-dimethylpyridin-4(1H)-one derivatives have been synthesized and evaluated as AMPK activators, which can lead to selective cell growth inhibition in cancer cells. nih.gov
Mitogen-Activated Protein Kinase Kinase 4 (MKK4): A screening campaign identified a dihydropteridinone, a related heterocyclic structure, as a starting point for the development of selective MKK4 inhibitors. nih.gov
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. mdpi.com Inhibition of FAK is a therapeutic strategy in cancer, and various small molecule inhibitors have been developed. nih.govmdpi.com
No specific studies on the kinase inhibitory activity of 3,4-Dichloro-1,6-dimethylpyridin-2(1H)-one were found in the reviewed literature.
Other Enzyme Targets (e.g., Histone Deacetylase, Isocitrate Dehydrogenase, Ribonucleotide Reductase)
Beyond kinases, pyridinone derivatives have shown inhibitory activity against other important enzyme classes:
Histone Deacetylase (HDAC): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy. Pyridone-based compounds have been designed as HDAC inhibitors. researchgate.netyu.edu.jonih.gov For instance, 3-hydroxypyridin-2-thiones have shown potent and selective inhibition of HDAC6 and HDAC8. researchgate.net
Isocitrate Dehydrogenase (IDH): Mutant IDH enzymes are oncogenic drivers in several cancers. Pyridinone derivatives have been discovered as inhibitors of mutant IDH1 and IDH2. nih.gov
Ribonucleotide Reductase (RR): RR is an essential enzyme for DNA synthesis and repair, making it a target for anticancer drugs. semanticscholar.org While various classes of compounds act as RR inhibitors, specific data on pyridinone derivatives targeting RR is less common in the general literature. nih.gov
No research detailing the inhibitory effects of this compound on these other enzyme targets has been identified.
Antimicrobial Research
The pyridinone nucleus is a structural feature in some compounds with antimicrobial properties. The nature of the substituents greatly influences the spectrum and potency of the antimicrobial activity.
Antibacterial Activity
Numerous studies have reported the synthesis of pyridinone derivatives and their evaluation for antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain 3-cyano-2(1H)-pyridone derivatives have demonstrated activity against various bacterial strains. The antibacterial efficacy is often dependent on the specific substitution patterns on the pyridinone ring. Dihydropyrimidin-2(1H)-thione derivatives have also been synthesized and have shown antibacterial properties.
There are no available studies on the antibacterial properties of this compound.
Antifungal Properties
Pyridinone derivatives have also been explored for their potential as antifungal agents. For instance, some dihydropyrimidin-2(1H)-thione derivatives have been evaluated for their activity against fungal pathogens.
No data regarding the antifungal activity of this compound could be located in the scientific literature.
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
A significant area of research for pyridinone derivatives is their potential as anticancer agents due to their antiproliferative and cytotoxic effects on various cancer cell lines. The mechanism of action and the potency of these compounds are highly dependent on their chemical structure. For instance, some nicotinamide (B372718) and thienopyridine derivatives synthesized from pyridinethione have shown interesting antitumor activity, particularly against hepatocellular and colon carcinoma cell lines. Similarly, certain pyridino[2,3-f]indole-4,9-diones have demonstrated excellent cytotoxicity against human CNS and colon tumor cell lines.
Despite the broad interest in the antiproliferative effects of pyridinone derivatives, no studies specifically evaluating the cytotoxic or antiproliferative activity of this compound on any cancer cell lines have been published in the reviewed literature.
Cell Growth Inhibition Mechanisms
Pyridinone-containing compounds are notable for their broad-spectrum antiproliferative activity against a variety of human tumor cell lines. nih.gov The mechanisms underlying this cell growth inhibition often involve the specific targeting of key cellular components crucial for cancer cell proliferation. nih.gov
Research has identified several targets for pyridinone derivatives, including:
Protein tyrosine kinases
Met kinase
Histone deacetylase (HDAC)
Isocitrate dehydrogenase (IDH)
Cyclin-dependent kinases (CDKs)
Mitogen-activated protein kinase (MAPK)
Ribonucleotide reductase
One study detailed the synthesis of pyridinone-quinazoline derivatives that displayed significant inhibition of cancer cell lines such as MCF-7, HeLa, and HepG2, with IC50 values ranging from 9 to 15 μM. nih.gov Another series of pyridinone–thiohydantoin derivatives were found to be effective inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), a key enzyme in cancer metabolism. nih.gov These compounds not only inhibited the enzyme but also reduced the concentration of the oncometabolite D-2-hydroxyglutarate (D2HG) and suppressed the self-renewal capacity of stem-like cancer cells. nih.gov
Furthermore, thieno[2,3-b]pyridine (B153569) compounds have been shown to potently inhibit the growth of prostate cancer cells. nih.gov These compounds induce a G2/M cell cycle arrest, suggesting that their mechanism of action involves the disruption of microtubule polymerization. nih.gov
Induction of Apoptosis and Cell Cycle Modulation
In addition to inhibiting cell growth, many pyridinone derivatives actively induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This is a critical characteristic for an effective anticancer agent.
For instance, new aromatic O-alkyl pyridine (B92270) derivatives have been designed as potent inhibitors of Proviral Integration Moloney (PIM)-1 kinase, an enzyme involved in cell proliferation and drug resistance. nih.gov Two such compounds, 4c and 4f, demonstrated potent in vitro anticancer activity against several cancer cell lines and were shown to induce apoptosis, which was confirmed by the significant activation of caspase 3/7 in HepG-2 cells. nih.gov
Similarly, a novel pyrido[2,3-d]pyrimidine (B1209978) derivative, compound 4, was found to dramatically induce apoptotic cell death in MCF-7 breast cancer cells. nih.gov Flow cytometric analysis revealed that this compound increased the rate of apoptosis by over 58-fold compared to untreated cells. nih.gov Another study on a pyridine-based compound, compound 12, showed it significantly activated apoptotic cell death in MCF-7 cells, increasing total apoptosis by 52.2-fold and arresting the cell cycle in the S-phase. acs.org
Pyridinone and pyridine derivatives have also been shown to arrest the cell cycle at the G2/M phase through a p53-p21-mediated pathway and to induce apoptosis via the upregulation of JNK in liver and breast cancer cells. spandidos-publications.com Studies on pyridazinone derivatives in osteosarcoma models also demonstrated their ability to induce apoptosis in a concentration-dependent manner, as confirmed by an increase in cleaved caspase-3. nih.gov
Anti-inflammatory Properties
Pyridinone derivatives have demonstrated significant anti-inflammatory properties in various preclinical models. nih.govfrontiersin.orgnih.gov These effects are often attributed to their ability to modulate key inflammatory pathways and mediators.
A study investigating new derivatives of 3-hydroxy pyridine-4-one found that they exhibited significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.govresearchgate.net The anti-inflammatory effect of these hydroxyl pyridinone derivatives may be linked to a reduction in the production of prostaglandins (B1171923) (PGs), nitric oxide (NO), bradykinin, or other inflammatory mediators. nih.govresearchgate.net It has been suggested that the iron-chelating properties of these compounds could play a role, as key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase are iron-dependent. nih.govresearchgate.net
Other research has shown that certain 4(1H)-pyridinone derivatives exhibit higher anti-inflammatory activities than the standard drug indomethacin (B1671933) in the carrageenan-induced rat paw edema test. nih.govnih.gov The pyridazinone structure, in particular, is considered a promising scaffold for developing novel anti-inflammatory drugs, with some derivatives reported to inhibit cyclooxygenase 2 (COX-2) or lipopolysaccharide (LPS)-induced neuroinflammation. mdpi.com
Antiviral Activity (e.g., HIV-1 Reverse Transcriptase Inhibition)
A significant area of research for pyridinone derivatives has been their potent antiviral activity, particularly as inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). nih.govpnas.org These compounds belong to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govtandfonline.com
Derivatives of pyridinone have been found to specifically inhibit HIV-1 RT activity and prevent the spread of HIV-1 in cell cultures without significantly affecting other retroviral or cellular polymerases. nih.govpnas.org Compounds such as L-697,639 and L-697,661 have shown IC50 values in the nanomolar range against HIV-1 RT. nih.gov The mechanism of inhibition is non-competitive with respect to the natural substrate and involves binding to a hydrophobic pocket near the active site of the enzyme. nih.govtandfonline.com
Structure-activity relationship (SAR) studies have been crucial in optimizing the antiviral potency of these derivatives. For example, research on 5-ethyl-6-methyl-4-cycloalkyloxy-pyridin-2(1H)-ones showed that substitutions on the cycloalkyl ring and at the 3-position of the pyridinone ring could significantly improve activity against both wild-type and clinically relevant mutant strains of HIV-1. acs.orgresearchgate.net
Other Reported Biological Activities
The therapeutic potential of pyridinone derivatives extends beyond anticancer, anti-inflammatory, and antiviral applications. nih.gov
Antimalarial: A series of diaryl ether substituted 4-pyridones have been identified as potent antimalarial agents, showing superior activity to chloroquine (B1663885) against Plasmodium falciparum in vitro. acs.org These compounds are believed to act by inhibiting the mitochondrial electron transport at the cytochrome bc1 complex. acs.orgresearchgate.net Other pyridine derivatives have also shown promising antimalarial activity by targeting the dihydrofolate reductase (DHFR) enzyme. tandfonline.comotago.ac.nz The 4(1H)-pyridone clopidol (B1669227) was one of the early derivatives noted for its in vivo activity against multiple Plasmodium species. nih.gov
Anticoagulant: Certain pyridinone derivatives have been reported to exhibit anticoagulant effects. nih.govfrontiersin.org
Cardiotonic: The pyridinone structure is found in cardiotonic agents like amrinone (B1666026) and milrinone, which are inhibitors of phosphodiesterase 3 (PDE3). mdpi.comtsijournals.com Research into new pyridone-based derivatives has identified compounds with good contractile activity, some comparable to or higher than milrinone. tsijournals.com The presence of an oxo group at the 2-position and specific substitutions at the 4-position of the pyridine ring appear to be essential for this activity. tsijournals.com Additionally, certain pyridyl-2(1H)-quinolone derivatives have been shown to be potent positive inotropic agents. nih.gov
Antidepressant: Some pyridinone derivatives have been investigated for their potential as antidepressant agents. nih.gov For example, 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones have exhibited antidepressant activity in preclinical tests. mdpi.com Other related heterocyclic structures, such as 4-aryltetrahydrothieno[2,3-c]pyridines, have shown the ability to inhibit the reuptake of norepinephrine (B1679862) and serotonin, a key mechanism for many antidepressant drugs. nih.gov
Analgesic: Several 4(1H)-pyridinone derivatives have demonstrated significant analgesic activities, in some cases higher than that of acetylsalicylic acid in the acetic acid-induced writhing test. nih.govnih.gov
Molecular Mechanism of Action Investigations
Understanding the molecular mechanisms of how these derivatives exert their effects is crucial for the development of new and improved therapeutic agents.
Target Identification and Characterization of Binding Modes
Identifying the specific molecular targets of pyridinone derivatives and characterizing how they bind are key areas of mechanistic research.
For antimalarial 4-pyridones, the target has been identified as the cytochrome bc1 complex, a critical component of the mitochondrial electron transport chain. acs.orgresearchgate.net Docking studies have helped to visualize how these compounds bind to the Q0 site of this complex, thereby disrupting its function. researchgate.net
In the context of antiviral activity, the target is the HIV-1 reverse transcriptase. nih.gov Binding studies have shown that these inhibitors bind to a specific, allosteric site on the enzyme, which is distinct from the active site for nucleosides. nih.govresearchgate.net This binding is often stabilized by hydrophobic interactions and hydrogen bonds with key amino acid residues in the binding pocket, such as Lys101, Tyr181, and Tyr188. researchgate.net
For cannabinoid receptor type 2 (CB2R) agonists, molecular modeling has shown that the pyridone core can act as a central scaffold, positioning substituent groups into the binding cavities of the receptor. nih.gov The binding is stabilized by hydrophobic and π-π interactions with specific residues like V113, F117, and M265. nih.gov
In the case of influenza endonuclease inhibitors, crystallographic studies have revealed that pyridinone derivatives bind to the active site of the PA endonuclease, coordinating with metal ions and forming hydrogen bonds and hydrophobic interactions with surrounding residues. researchgate.net
Interactive Data Table: Biological Activities of Selected Pyridinone Derivatives
| Derivative Class | Biological Activity | Reported Target/Mechanism | Reference |
|---|---|---|---|
| Pyridinone-quinazoline | Anticancer | Cell growth inhibition (MCF-7, HeLa, HepG2) | nih.gov |
| Aromatic O-alkyl pyridines | Anticancer | PIM-1 kinase inhibition, apoptosis induction | nih.gov |
| 3-Hydroxy-pyridine-4-ones | Anti-inflammatory | Inhibition of inflammatory mediators (e.g., PGs, NO) | nih.govresearchgate.net |
| Benzoxazolyl-pyridinones (e.g., L-697,661) | Antiviral (HIV-1) | Non-nucleoside reverse transcriptase inhibition | nih.gov |
| Diaryl ether 4-pyridones | Antimalarial | Inhibition of cytochrome bc1 complex | acs.org |
| Pyridone-based (e.g., Milrinone) | Cardiotonic | Phosphodiesterase 3 (PDE3) inhibition | tsijournals.com |
Intermolecular Interactions (e.g., Halogen Bonding in Ligand-Target Recognition)
The intermolecular interactions of pyridinone derivatives are crucial in determining their biological activity, particularly in the context of how these molecules recognize and bind to their biological targets. For halogenated pyridinones such as this compound, halogen bonding can play a significant role in the stability and specificity of ligand-target complexes.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. This occurs due to the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole" on the side of the halogen opposite to the covalent bond. acs.org This positive region can then interact favorably with electron-rich atoms like oxygen, nitrogen, or sulfur, which are commonly found in the amino acid residues of protein active sites. nih.gov
In the case of this compound, the two chlorine atoms attached to the pyridinone ring are potential halogen bond donors. The carbonyl oxygen of the pyridinone ring itself can act as a halogen bond acceptor. Research on related dichlorinated pyridine compounds has provided insight into the types of intermolecular interactions that can occur.
For instance, the crystal structure of (3,6-dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone reveals the presence of short intermolecular Cl···Cl contacts with a bond length of 3.319 Å, as well as C—H···N hydrogen bonds. nih.gov Similarly, studies on 3,5-Dichloro-6-methylpyridin-2-amine have shown intramolecular N–H···Cl and C—H···Cl contacts, in addition to intermolecular N—H···N hydrogen bonds that lead to the formation of dimers. researchgate.net These findings highlight the capability of chlorine atoms on a pyridine ring to participate in significant intermolecular interactions.
In the context of ligand-target recognition, the chlorine atoms of this compound can form halogen bonds with backbone carbonyl oxygens or the side chains of amino acids within a protein's binding pocket. nih.gov The directionality of halogen bonds contributes to the specificity of the interaction, potentially enhancing the binding affinity and selectivity of the compound for its target. rsc.org
The following table summarizes key intermolecular interactions observed in structurally related dichlorinated pyridine derivatives, which can be considered analogous to the potential interactions of this compound.
| Compound/System | Interacting Atoms | Bond Type | Distance (Å) | Reference |
| (3,6-dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone | Cl···Cl | Halogen Contact | 3.319 | nih.gov |
| (3,6-dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone | C—H···N | Hydrogen Bond | Not specified | nih.gov |
| 3,5-Dichloro-6-methylpyridin-2-amine | N–H···Cl | Intramolecular Contact | Not specified | researchgate.net |
| 3,5-Dichloro-6-methylpyridin-2-amine | C—H···Cl | Intramolecular Contact | Not specified | researchgate.net |
| 3,5-Dichloro-6-methylpyridin-2-amine | N–H···N | Intermolecular Hydrogen Bond | Not specified | researchgate.net |
| Dichlorine–pyridine N-oxide complexes | Cl···O | Halogen Bond | Not specified | rsc.org |
These examples from related structures underscore the importance of the chlorine substituents in directing intermolecular associations, a principle that is central to the rational design of pyridinone-based ligands where halogen bonding can be exploited to improve interaction with biological targets.
Potential Research Applications and Future Directions for 3,4 Dichloro 1,6 Dimethylpyridin 2 1h One
Utility as Versatile Chemical Intermediates in Fine Chemical Synthesis
There is no available literature detailing the use of 3,4-Dichloro-1,6-dimethylpyridin-2(1H)-one as a chemical intermediate in fine chemical synthesis. While pyridinones, in general, are recognized as valuable building blocks for more complex molecules, the specific reactivity and synthetic utility of this dichlorinated and dimethylated derivative have not been reported.
Role in Fragment-Based Drug Design and Biomolecular Mimetics
No studies were found that investigate this compound in the context of fragment-based drug design or as a biomimetic scaffold. The principles of fragment-based drug design involve using small, low-complexity molecules to probe protein binding sites, but there is no evidence to suggest this particular compound has been included in any fragment libraries or screening campaigns.
Chelation Properties and Environmental Remediation Potential
The potential chelation properties of this compound have not been explored in any published research. Certain hydroxypyridinones are known for their ability to bind metal ions, with some being investigated as iron chelators. However, without a hydroxyl group and with the presence of two chlorine atoms, the metal-binding capabilities of the target compound remain uninvestigated.
Development of Novel Research Probes and Chemical Tools
No information exists on the development or use of this compound as a research probe or chemical tool for biological or chemical systems.
Design and Synthesis of Next-Generation Pyridinone-Based Scaffolds for Academic Investigation
While there is active research into the synthesis of novel pyridinone-based scaffolds for various applications, there are no specific reports on synthetic routes starting from or leading to this compound for the development of new molecular frameworks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
